(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

Catalog No.
S14456183
CAS No.
M.F
C8H12Cl2N2
M. Wt
207.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;d...

Product Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

IUPAC Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m0../s1

InChI Key

ISGBINZZMGWDES-KLXURFKVSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC=N2.Cl.Cl

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=N2.Cl.Cl

The compound (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride is a bicyclic amine characterized by a cyclopentane ring fused to a pyridine structure. This compound features a stereogenic center at the 5-position of the cyclopentane ring, contributing to its chirality. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility and stability in aqueous environments.

The chemical behavior of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride can be categorized into various types of reactions:

  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, reacting with electrophiles to form new bonds.
  • Acid-Base Reactions: As a basic amine, it can accept protons, particularly in acidic environments, which is relevant for its solubility and biological interactions.
  • Reduction Reactions: The compound may undergo reduction reactions, particularly involving the pyridine ring, which can alter its biological activity.

These reactions are facilitated by enzymes in biological systems, highlighting the compound's potential role in metabolic pathways

Research indicates that compounds similar to (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine exhibit significant biological activities. These include:

  • Antidepressant Effects: Some studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially influencing mood regulation.
  • Antitumor Activity: Preliminary investigations have shown that related structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The bicyclic structure may enhance interaction with bacterial membranes or enzymes, leading to antibacterial effects.

The specific biological activity of this compound remains under investigation, with ongoing studies utilizing quantitative structure–activity relationship (QSAR) models to predict its effects based on structural features .

Several methods have been developed for synthesizing (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride, including:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, cyclization can be achieved using heat or catalysts to form the bicyclic structure.
  • Reduction Processes: Reduction of corresponding pyridine derivatives can yield the desired amine form. This often involves catalytic hydrogenation or chemical reducing agents.
  • Salt Formation: The conversion to dihydrochloride is typically achieved by reacting the base form of the amine with hydrochloric acid in a controlled environment to ensure proper salt formation.

These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications.

The potential applications of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride include:

  • Pharmaceutical Development: Due to its structural properties and potential biological activities, it is being explored as a lead compound for developing new medications targeting neurological disorders and cancer.
  • Research Tool: Its unique structure makes it valuable in studies aimed at understanding the interactions between small molecules and biological macromolecules.

Interaction studies are crucial for understanding how (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride interacts with various biological targets:

  • Protein Binding Studies: Evaluating how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction Assays: Investigating its affinity for neurotransmitter receptors or other targets will help elucidate its role in modulating biological pathways.

These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to quantify binding interactions .

Several compounds share structural similarities with (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride, including:

Compound NameStructural FeaturesUnique Properties
1. 2-AminoquinolineAromatic amine with a quinoline structureKnown for antimicrobial properties
2. 3-HydroxypyridineHydroxyl group on pyridineExhibits neuroprotective effects
3. Indole DerivativesIndole ring systemSignificant role in serotonin receptor modulation
4. TetrahydroisoquinolineSaturated isoquinolineAssociated with analgesic properties

These compounds highlight the diversity within this structural class while emphasizing the unique bicyclic nature of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine; dihydrochloride, which may confer distinct pharmacological properties .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

206.0377538 g/mol

Monoisotopic Mass

206.0377538 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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